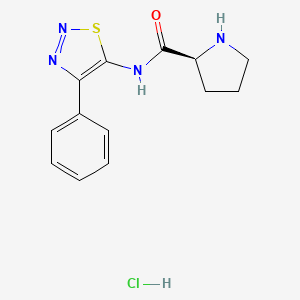
N-(3-cyanothiolan-3-yl)-4-(pyridin-3-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-4-(pyridin-3-yloxy)benzamide, commonly known as CTB, is a chemical compound that is widely used in scientific research. CTB belongs to the family of benzamide compounds and is known for its potent biological activity.
作用機序
The mechanism of action of CTB involves its ability to bind to specific receptors on the surface of cells. CTB binds to ganglioside GM1, a glycolipid that is present in high concentrations in certain types of cells, including neurons. The binding of CTB to GM1 allows it to be taken up by the cell and transported along the axon to the cell body.
Biochemical and Physiological Effects
CTB has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the uptake of proteins and other molecules into cells, and to increase the transport of these molecules along axons. CTB has also been shown to have neuroprotective effects, and to promote the survival of neurons in culture.
実験室実験の利点と制限
One advantage of using CTB in lab experiments is its ability to selectively label specific populations of neurons. This allows researchers to study the connectivity of neural circuits in the brain. However, one limitation of using CTB is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on CTB. One area of interest is the development of new fluorescent tracers that can be used to study neural pathways in the brain. Another area of interest is the development of new methods for delivering CTB to specific types of cells, which could have important implications for the treatment of neurological diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CTB, and to identify any potential side effects or safety concerns.
合成法
The synthesis of CTB is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for synthesizing CTB is the reaction between 3-cyanothiolan-3-ol and 4-(pyridin-3-yloxy)benzoyl chloride in the presence of a base such as triethylamine.
科学的研究の応用
CTB has a wide range of scientific research applications, including in the fields of pharmacology, biochemistry, and neuroscience. CTB is commonly used as a fluorescent tracer to study neural pathways in the brain. It is also used to study the transport of proteins and other molecules in cells.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-pyridin-3-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-11-17(7-9-23-12-17)20-16(21)13-3-5-14(6-4-13)22-15-2-1-8-19-10-15/h1-6,8,10H,7,9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGFXWFABRREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC=C(C=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)
![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)

![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)




![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)

![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)
![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)
![2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile](/img/structure/B2760869.png)
![N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2760870.png)
